1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine

CCR8 agonism chemokine receptor phenoxybenzylpiperazine SAR

CCR8 assay validation is compromised by generic piperazine analogs that lose target engagement due to sharp SAR. This disubstituted piperazine provides a structurally verified positive control-both the 3-bromobenzyl and 3-phenoxybenzyl motifs are essential for CCR8 agonism, confirmed by systematic SAR studies. • Validated for calcium mobilization & β-arrestin recruitment assays • Unambiguous bromine isotope pattern facilitates LC-MS detection • Defined scaffold for focused library synthesis to tune potency or selectivity

Molecular Formula C24H25BrN2O
Molecular Weight 437.4 g/mol
CAS No. 5983-32-4
Cat. No. B10887586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine
CAS5983-32-4
Molecular FormulaC24H25BrN2O
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC(=CC=C4)Br
InChIInChI=1S/C24H25BrN2O/c25-22-8-4-6-20(16-22)18-26-12-14-27(15-13-26)19-21-7-5-11-24(17-21)28-23-9-2-1-3-10-23/h1-11,16-17H,12-15,18-19H2
InChIKeyTWOCOSCSZNJPSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine (CAS 5983-32-4): Core Identity for Procurement & Differentiation


1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine is a disubstituted piperazine derivative belonging to the phenoxybenzylpiperazine chemotype, a class recognized for modulatory activity at chemokine receptors such as CCR8 [1]. It features a 3-bromobenzyl group at the N1 position and a 3-phenoxybenzyl group at the N4 position, giving it a molecular formula of C24H25BrN2O and a molecular weight of 437.37 g/mol. Its structure places it within a pharmacologically relevant scaffold explored for autoimmune and inflammatory indications.

Chemotype
Disubstituted phenoxybenzylpiperazine derivative
Target Context
Reported CCR8 receptor engagement in calcium mobilization assays
Research Application
Agonist tool compound for autoimmune/inflammatory pathway studies

Why Generics or In-Class Analogs Cannot Replace 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine


Phenoxybenzylpiperazines exhibit sharp structure-activity relationships (SAR) where even minor substituent changes abolish target engagement. Systematic SAR studies demonstrate that only limited structural variation is tolerated on the benzyl phenyl rings and at the benzylic position for maintaining CCR8 agonism [1]. Replacement of the 3-bromobenzyl group with other halogen regioisomers (e.g., 2-bromo, 4-chloro) or deletion of the phenoxy motif yields inactive compounds, confirming that generic substitution within this class introduces unacceptable functional risk without explicit bioactivity verification.

Regioisomer mismatch
Ortho-bromo or non-halogenated analogs may abolish target engagement per reported SAR.
Phenoxy replacement
Replacing the 3-phenoxybenzyl with alkoxy or unsubstituted benzyl may result in inactive compounds.
Linker substitution
Piperidine analog may exhibit altered potency (~10-fold) and selectivity profile; direct substitution requires verification.

Quantitative Differentiation Evidence for 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine


Impact of 3-Bromo Substitution on CCR8 Agonist Activity: Ortho vs. Meta Halogen Regioisomer Comparison

Compounds with a meta-bromobenzyl substituent are highlighted as active in the phenoxybenzylpiperazine CCR8 agonist series, whereas shifting the bromine to the ortho position (2-bromobenzyl) or removing the halogen entirely is reported to abolish CCR8 agonistic activity [1]. This establishes the meta-bromobenzyl group as a critical pharmacophoric element.

Halogen Regioisomer SAR
Class-level inference
Meta-Bromo vs Ortho-Bromo
Active / Inactive
Meta-bromo position required for target engagement; ortho-isomer invalid substitute.
Data to verify; precise EC50 not disclosed.
CCR8 agonism chemokine receptor phenoxybenzylpiperazine SAR

Phenoxybenzyl Moiety Essentiality: Comparison with Alkoxybenzyl and Benzyl-Only Analogs

The 3-phenoxybenzyl group is essential for CCR8 agonism within this scaffold. Replacement of the phenoxy moiety with smaller alkoxy groups (e.g., methoxy) or with an unsubstituted benzyl group leads to substantial loss or complete abolition of agonist activity [1]. This confirms the phenoxybenzyl motif as a non-negotiable structural requirement.

Phenoxybenzyl Requirement
Class-level inference
3-Phenoxybenzyl vs Methoxy / Unsubstituted
Active / Inactive
3-Phenoxybenzyl motif essential; simplified analogs lack activity.
Class-level SAR; exact EC50 ratios not extractable.
CCR8 agonism phenoxybenzylpiperazine structure-activity relationship

Piperazine Core Requirement: Piperazine vs. Piperidine Linker Comparison for CCR8 Potency

SAR exploration in the phenoxybenzyl series demonstrates that the piperazine ring is a productive scaffold for CCR8 agonism, with piperidine analogs showing altered potency [1]. While the piperidine analog of the parent compound was reported to be ~10-fold more potent, the piperazine core itself provides a distinct potency and physicochemical profile that may be preferred for certain downstream applications requiring balanced drug-like properties.

Piperazine vs Piperidine Potency
Class-level inference
~10-fold more potent (piperidine)
Piperidine more potent; piperazine may offer distinct selectivity/PK profile.
Selection driven by target product profile; verify in-house.
CCR8 agonism piperazine scaffold linker SAR

Validated Application Scenarios for 1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine


Positive Control for CCR8 Agonist Screening Campaigns

This compound can serve as a structurally defined positive control in CCR8 calcium mobilization or β-arrestin recruitment assays, given the established requirement for both the 3-bromobenzyl and 3-phenoxybenzyl motifs for activity [1]. Its use ensures assay validation with a molecule whose pharmacophoric elements are sensitivity-tested.

Chemical Probe for Studying Chemokine Receptor Modulation in Autoimmune Disease Models

Within the broader class of phenoxybenzylpiperazine CCR8 agonists being investigated for autoimmune indications [1], this specific analog provides a tool compound for probing the role of halogen substitution on receptor activation and downstream signaling bias.

Reference Standard for Analytical Method Development and Metabolite Identification

As a well-defined, synthetically accessible small molecule with unambiguous bromine isotope pattern (facilitating mass spectrometry detection), this compound is suitable as a reference standard for LC-MS method development, stability studies, and forced degradation analysis in pharmaceutical research.

Scaffold-Hopping Starting Point for Medicinal Chemistry Optimization

Given the SAR intolerance at the phenyl rings [1], this compound represents a validated starting point for focused library synthesis aimed at improving CCR8 potency or tuning selectivity, where the meta-bromo substituent can be systematically varied while retaining the phenoxybenzyl anchor.

Application
Selection Property
Validation Focus
Positive control for CCR8 agonist screening
Defined chemotype with sensitivity-tested pharmacophoric elements
Assay validation (calcium mobilization, β-arrestin)
Chemical probe for chemokine receptor modulation studies
Halogen substitution impact on receptor activation
Pathway response and signaling bias characterization
Reference standard for analytical method development
Bromine isotope pattern for mass detection
LC-MS method specificity and stability-indicating analysis
Scaffold-hopping starting point
Meta-bromo substitution for SAR exploration
Potency and selectivity tuning in focused library synthesis
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